molecular formula C16H24N2O3S B6624261 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one

4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one

Cat. No. B6624261
M. Wt: 324.4 g/mol
InChI Key: FVPNKJHFGKGDOU-UHFFFAOYSA-N
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Description

4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers. Additionally, 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been found to have anxiolytic and antidepressant effects, making it a potential treatment for psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anxiolysis, and antidepressant effects. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may have a protective effect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one in lab experiments is its potency and selectivity, which allows for precise and accurate measurements of its effects. Additionally, 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one, including its use in the development of new painkillers and psychiatric medications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one and its potential effects on other neurotransmitters and physiological systems. Finally, research is needed to determine the long-term safety and efficacy of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one in humans.

Synthesis Methods

4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one can be synthesized through a multi-step process, starting from commercially available starting materials. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylpropylpiperazine, followed by reduction of the resulting nitro compound with zinc in acetic acid. The final step involves the sulfonation of the product with sulfuric acid to yield 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one.

properties

IUPAC Name

4-(4-ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-4-22(20,21)15-7-5-14(6-8-15)17-9-10-18(11-13(2)3)16(19)12-17/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPNKJHFGKGDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(C(=O)C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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